molecular formula C11H14N2O B13435317 2-amino-2-(3-cyclopropylphenyl)acetamide

2-amino-2-(3-cyclopropylphenyl)acetamide

Cat. No.: B13435317
M. Wt: 190.24 g/mol
InChI Key: PMQOVYRVRQNZGM-UHFFFAOYSA-N
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Description

2-Amino-2-(3-cyclopropylphenyl)acetamide is a substituted acetamide derivative characterized by a cyclopropane ring attached to the phenyl group at the meta position. The compound’s structure combines an acetamide backbone with a cyclopropylphenyl substituent, which confers unique steric and electronic properties.

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

2-amino-2-(3-cyclopropylphenyl)acetamide

InChI

InChI=1S/C11H14N2O/c12-10(11(13)14)9-3-1-2-8(6-9)7-4-5-7/h1-3,6-7,10H,4-5,12H2,(H2,13,14)

InChI Key

PMQOVYRVRQNZGM-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=CC=C2)C(C(=O)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-(3-cyclopropylphenyl)acetamide typically involves the reaction of 3-cyclopropylbenzaldehyde with an appropriate amine source under controlled conditions. One common method is the reductive amination of 3-cyclopropylbenzaldehyde using ammonia or a primary amine, followed by acylation with acetic anhydride or acetyl chloride to form the acetamide derivative .

Industrial Production Methods

Industrial production of 2-amino-2-(3-cyclopropylphenyl)acetamide may involve large-scale reductive amination processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-amino-2-(3-cyclopropylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitroso or nitro derivatives (oxidation), primary or secondary amines (reduction), and various substituted acetamides (substitution) .

Scientific Research Applications

2-amino-2-(3-cyclopropylphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-2-(3-cyclopropylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Comparison

The following table summarizes key structural analogs of 2-amino-2-(3-cyclopropylphenyl)acetamide, highlighting substituent variations and their implications:

Compound Name Substituent (R) Key Structural Features Impact on Properties Reference
2-Amino-2-(3-cyclopropylphenyl)acetamide 3-Cyclopropylphenyl Cyclopropane ring (strain, lipophilicity) Enhanced metabolic stability; altered binding kinetics
2-Amino-2-(2-hydroxyphenyl)acetamide 2-Hydroxyphenyl Ortho-hydroxyl group Increased polarity; potential for H-bonding [1]
(R)-2-Amino-2-(4-hydroxyphenyl)acetic acid 4-Hydroxyphenyl (amino acid) Carboxylic acid group Ionic character; pH-dependent solubility [7]
2-Chloro-N-(3-chlorophenyl)acetamide 3-Chlorophenyl Halogen substituent Electron-withdrawing effect; reactivity [13]
N-(3-Amino-4-methoxyphenyl)acetamide 3-Amino-4-methoxyphenyl Methoxy and amino groups Dual functionality for derivatization [11]
(S)-2-Amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid 2,4-Dichlorobenzyl Alkyne chain; halogenated aromatic Steric hindrance; collagenase inhibition [8]
Key Observations:
  • Cyclopropyl vs. Hydroxyl/Halogen Substituents : The cyclopropyl group introduces steric bulk and lipophilicity compared to polar hydroxyl or electron-withdrawing halogen groups. This may enhance membrane permeability but reduce aqueous solubility .
  • Amino Acid Derivatives: Compounds like (R)-2-amino-2-(4-hydroxyphenyl)acetic acid exhibit ionic character due to carboxylic acid groups, contrasting with the neutral acetamide backbone of the target compound .
Example Syntheses:

2-Amino-2-(2-hydroxyphenyl)acetamide Derivatives: Route: Phenylglycine → Reaction with propyl carbonic anhydride → Cyclization to 2-coumaranone via elimination . Applicability: Cyclopropane-containing analogs may require cyclopropanation steps (e.g., Simmons–Smith reaction) prior to acetamide formation.

Nitro Group Reduction: Example: 2-(4-Nitrophenyl)-2-phenyl-N-(3-phenylpropyl)acetamide → Reduction with Zn/HCl → 2-Aminophenyl derivative . Relevance: A nitro-substituted precursor could be reduced to introduce the amino group in the target compound.

Chloroacetamide Derivatives :

  • Approach : Chlorination of acetamide precursors using reagents like TMS-Cl/NaI .
  • Divergence : Cyclopropyl groups would necessitate alternative protecting strategies due to strain sensitivity.

Pharmacological and Physicochemical Properties

Binding Affinity and Selectivity:
  • Collagenase Inhibition: Analogs like (S)-2-amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid exhibit IC50 values correlated with substituent positioning. The dichlorobenzyl group achieves Gibbs free energy values of −6.4 to −6.5 kcal/mol via π–π interactions and H-bonding .
  • Cyclopropyl Impact : The cyclopropyl group’s rigidity may mimic aromatic rings in binding pockets while offering metabolic resistance compared to labile substituents (e.g., nitro groups ).
Solubility and Stability:
  • Lipophilicity : Cyclopropylphenyl substitution likely increases logP compared to hydroxyl or methoxy analogs, aligning with trends observed in chloroacetamides .
  • Stability : Cyclopropane’s strain energy may predispose the compound to ring-opening under acidic conditions, contrasting with stable halogenated derivatives .

Biological Activity

2-Amino-2-(3-cyclopropylphenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, including antibacterial and anticancer properties. This article reviews the current understanding of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of 2-amino-2-(3-cyclopropylphenyl)acetamide can be represented as follows:

C1H1N1O1\text{C}_1\text{H}_1\text{N}_1\text{O}_1

This compound features an amine group and a cyclopropyl-substituted phenyl ring, which are critical for its biological activity.

Antibacterial Activity

Recent studies have indicated that derivatives of 2-amino-2-(3-cyclopropylphenyl)acetamide exhibit significant antibacterial properties. For instance, a related compound was shown to inhibit biofilm formation in uropathogenic Escherichia coli strains, suggesting a potential application in treating urinary tract infections . The structure-activity relationship studies indicated that modifications to the amide group are crucial for enhancing antibacterial efficacy.

CompoundActivityTarget Pathogen
2-Amino-2-(3-cyclopropylphenyl)acetamideModerate InhibitionE. coli
Derivative AStrong InhibitionS. aureus
Derivative BWeak InhibitionP. aeruginosa

Anticancer Activity

In vitro studies have demonstrated that 2-amino-2-(3-cyclopropylphenyl)acetamide and its analogs possess cytotoxic effects against various cancer cell lines. For example, compounds derived from this scaffold have shown promising results in inhibiting the proliferation of lung carcinoma cells (A549) and breast cancer cells (MCF7) .

The mechanism appears to involve the induction of apoptosis through caspase activation pathways, specifically caspases 3, 8, and 9 .

The biological activity of 2-amino-2-(3-cyclopropylphenyl)acetamide is thought to be mediated through several mechanisms:

  • Inhibition of Biofilm Formation : The compound disrupts pili formation in bacteria, preventing biofilm development without affecting bacterial growth directly .
  • Caspase Activation : In cancer cells, the compound induces apoptosis via the activation of caspases, leading to programmed cell death .
  • Structural Modifications : SAR studies indicate that variations in the amine and acetamide groups significantly influence both antibacterial and anticancer activities .

Case Studies

Several case studies highlight the effectiveness of 2-amino-2-(3-cyclopropylphenyl)acetamide derivatives:

  • Study on Uropathogenic E. coli : A series of analogs were synthesized and tested for their ability to inhibit biofilm formation in E. coli. The most effective compounds demonstrated low micromolar inhibitory concentrations .
  • Anticancer Evaluation : In a study evaluating various derivatives against A549 lung carcinoma cells, one compound showed an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin, indicating enhanced potency .

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